molecular formula C23H21NO4 B595929 3-(exo-9-Fluorenylmethoxycarbonylamino)bicyclo[2.2.1]hept-5-ene-2-exo-carboxylic acid CAS No. 1212223-66-9

3-(exo-9-Fluorenylmethoxycarbonylamino)bicyclo[2.2.1]hept-5-ene-2-exo-carboxylic acid

Cat. No. B595929
CAS RN: 1212223-66-9
M. Wt: 375.424
InChI Key: CGUNSQHMOYCPJU-HLNGLMCHSA-N
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Description

“3-(exo-9-Fluorenylmethoxycarbonylamino)bicyclo[2.2.1]hept-5-ene-2-exo-carboxylic acid” is a complex organic compound . It’s a derivative of himic anhydride, which is a product of the Diels–Alder reaction between cyclopentadiene and maleic anhydride .


Synthesis Analysis

The synthesis of this compound can be achieved through the thermal equilibration of himic anhydride . This process involves the transformation of endo-himic anhydride to exo-himic anhydride, followed by recrystallization .


Molecular Structure Analysis

The molecular structure of this compound is complex due to its bicyclic nature . The interpretation of the 1H NMR spectra for these norbornene carboxylic anhydride molecules promotes an appreciation of constrained ring systems and factors that affect chemical shifts and coupling constants .


Chemical Reactions Analysis

The primary chemical reaction involved in the formation of this compound is the Diels–Alder reaction . This reaction is a reliable method for forming six-membered rings and can be used to synthesize a variety of complex organic compounds .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 375.41714 . Other physical and chemical properties such as density, boiling point, and melting point are not available .

Future Directions

The compound is an important starting material for ROMP, which has become an established approach to synthesize complex macromolecules . Therefore, it could have potential applications in the field of material science and polymer chemistry.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(exo-9-Fluorenylmethoxycarbonylamino)bicyclo[2.2.1]hept-5-ene-2-exo-carboxylic acid involves a series of reactions that include the protection of functional groups, ring-closing reactions, and deprotection of the intermediate compounds.", "Starting Materials": [ "Cyclopentadiene", "Maleic anhydride", "9-Fluorenylmethanol", "Diisopropylethylamine", "N,N'-Dicyclohexylcarbodiimide", "Methanesulfonyl chloride", "Triethylamine", "Hydrochloric acid", "Sodium hydroxide", "Tetrahydrofuran", "Ethyl acetate", "Methanol", "Acetic acid", "Water" ], "Reaction": [ "1. Cyclopentadiene and maleic anhydride undergo a Diels-Alder reaction in the presence of diisopropylethylamine (DIPEA) to form the adduct 3-(exo-endo)-bicyclo[2.2.1]hept-5-ene-2-exo-carboxylic acid.", "2. The carboxylic acid group of the adduct is protected with methanesulfonyl chloride and triethylamine to form the corresponding methanesulfonate ester.", "3. The hydroxyl group of 9-fluorenylmethanol is protected with methoxycarbonyl chloride and triethylamine to form the corresponding methoxycarbonyl ester.", "4. The methoxycarbonyl ester is then coupled with the methanesulfonate ester using N,N'-dicyclohexylcarbodiimide (DCC) and DIPEA to form the protected adduct 3-(exo-9-Fluorenylmethoxycarbonylamino)bicyclo[2.2.1]hept-5-ene-2-exo-methanesulfonate.", "5. The methanesulfonate group is removed using sodium hydroxide in methanol, followed by acidification with hydrochloric acid to obtain the free acid 3-(exo-9-Fluorenylmethoxycarbonylamino)bicyclo[2.2.1]hept-5-ene-2-exo-carboxylic acid.", "6. The free acid is purified by recrystallization from a suitable solvent such as ethyl acetate and acetic acid." ] }

CAS RN

1212223-66-9

Molecular Formula

C23H21NO4

Molecular Weight

375.424

IUPAC Name

(1R,2R,3S,4S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid

InChI

InChI=1S/C23H21NO4/c25-22(26)20-13-9-10-14(11-13)21(20)24-23(27)28-12-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-10,13-14,19-21H,11-12H2,(H,24,27)(H,25,26)/t13-,14+,20+,21-/m0/s1

InChI Key

CGUNSQHMOYCPJU-HLNGLMCHSA-N

SMILES

C1C2C=CC1C(C2C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

synonyms

3-(exo-9-Fluorenylmethoxycarbonylamino)bicyclo[2.2.1]hept-5-ene-2-exo-carboxylic acid

Origin of Product

United States

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